4,4,4-Trifluoro-but-2-enoic acid
Overview
Description
4,4,4-Trifluoro-but-2-enoic acid, also known as (E)-4,4,4-Trifluorobut-2-enoic acid, is an organic compound with the molecular formula C4H3F3O2. It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a butenoic acid structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-but-2-enoic acid typically involves the introduction of trifluoromethyl groups into a butenoic acid framework. One common method involves the reaction of trifluoroacetic acid with an appropriate alkene under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4,4,4-Trifluoro-but-2-enoic acid is utilized in various scientific research fields due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4,4,4-Trifluoro-but-2-enoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to significant biological activity. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluorocrotonic acid
- 3,3,3-Trifluorocrotonic acid
- 4,4,4-Trifluoro-3-(trifluoromethyl)but-2-enoic acid
Uniqueness
4,4,4-Trifluoro-but-2-enoic acid is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high reactivity and stability .
Properties
IUPAC Name |
4,4,4-trifluorobut-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3O2/c5-4(6,7)2-1-3(8)9/h1-2H,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBAYURFHCTXOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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